![molecular formula C7H9ClN2O2 B13596719 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride CAS No. 2803856-10-0](/img/structure/B13596719.png)
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride is a chemical compound with a unique fused ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride typically involves the reaction of aminocarbonyl compounds through the Marckwald reaction. This two-step procedure provides a high yield and can be scaled up for bulk production . Another method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one
Uniqueness
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride stands out due to its specific ring structure and the presence of a carboxylic acid group. This unique structure contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2803856-10-0 |
|---|---|
Formule moléculaire |
C7H9ClN2O2 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-2-6-8-3-4-9(5)6;/h3-5H,1-2H2,(H,10,11);1H |
Clé InChI |
BLYACQFQAYJZDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NC=CN2C1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


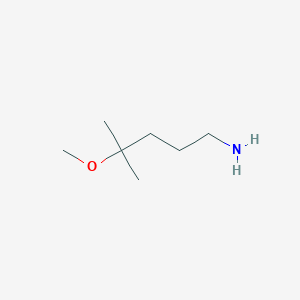
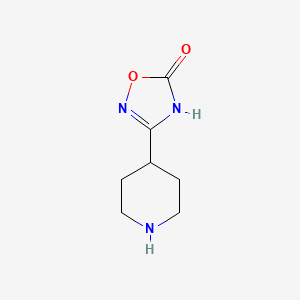
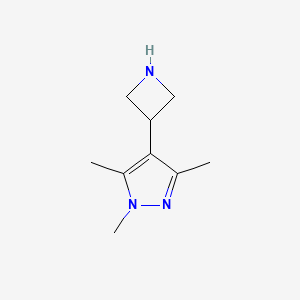
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
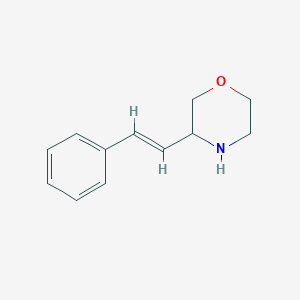
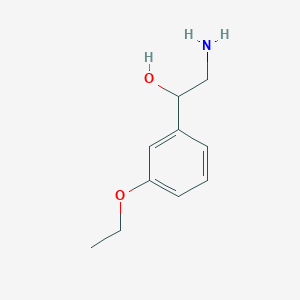
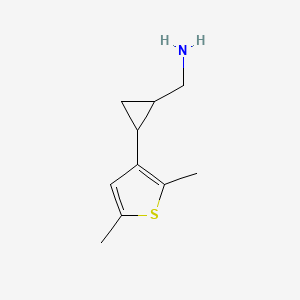

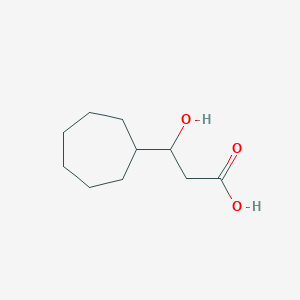

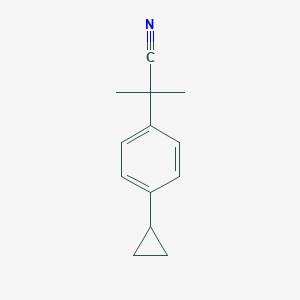

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

